3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one is an organic compound characterized by its complex structure, which includes hydroxy, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde, followed by a series of reactions such as hydroxylation and etherification to introduce the hydroxy and methoxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one
- 3-Hydroxy-2-(4-methoxyphenoxy)-1-(2-methoxyphenyl)propan-1-one
Uniqueness
Compared to similar compounds, 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHUCQIIVVUAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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